N-[2-({[(1Z)-1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]-4-fluorobenzamide
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Overview
Description
N-[2-({[(1Z)-1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]-4-fluorobenzamide is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as amines, ethers, and fluorinated alkyl chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({[(1Z)-1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]-4-fluorobenzamide typically involves a multi-step process:
Formation of the Ethylidene Intermediate: The initial step involves the condensation of 3,4-diethoxybenzaldehyde with an appropriate amine to form the ethylidene intermediate.
Introduction of the Hexafluoropropan-2-yl Group: This step involves the reaction of the intermediate with hexafluoropropan-2-yl chloride under basic conditions to introduce the hexafluoropropan-2-yl group.
Coupling with 4-Fluorobenzamide: The final step involves the coupling of the modified intermediate with 4-fluorobenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[2-({[(1Z)-1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to reduce the imine group to an amine.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction typically results in amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, N-[2-({[(1Z)-1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]-4-fluorobenzamide is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-[2-({[(1Z)-1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]-4-fluorobenzamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[2-({[(1Z)-1-amino-2-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]-4-fluorobenzamide
- N-[2-({[(1Z)-1-amino-2-(3,4-dihydroxyphenyl)ethylidene]amino}oxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]-4-fluorobenzamide
Uniqueness
The uniqueness of N-[2-({[(1Z)-1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]-4-fluorobenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H22F7N3O4 |
---|---|
Molecular Weight |
525.4 g/mol |
IUPAC Name |
N-[2-[(Z)-[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino]oxy-1,1,1,3,3,3-hexafluoropropan-2-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C22H22F7N3O4/c1-3-34-16-10-5-13(11-17(16)35-4-2)12-18(30)32-36-20(21(24,25)26,22(27,28)29)31-19(33)14-6-8-15(23)9-7-14/h5-11H,3-4,12H2,1-2H3,(H2,30,32)(H,31,33) |
InChI Key |
FQWWXCNQDAIWCD-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C/C(=N/OC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=C(C=C2)F)/N)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=NOC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=C(C=C2)F)N)OCC |
Origin of Product |
United States |
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